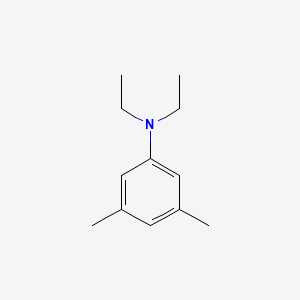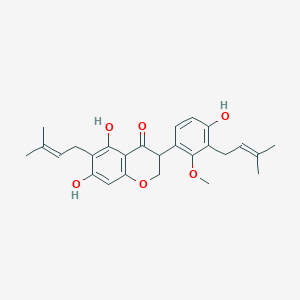
Isosophoranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosophoranone is a naturally occurring organic compound found in certain species of the genus Sophora. It is a type of isoflavonoid, which are compounds known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, including cytotoxic and radical modulating activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosophoranone can be synthesized through various chemical reactions. One common method involves the use of isophorone as a starting material. The synthesis typically involves multiple steps, including aldol condensation, hydrogenation, and cyclization reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common compared to other isoflavonoids. the methods used in laboratory synthesis can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and using efficient catalysts to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Isosophoranone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield reduced forms of this compound, often using hydrogenation catalysts.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of catalysts like palladium or nickel is often used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Industry: It can be used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of isosophoranone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, this compound can scavenge free radicals, thereby reducing oxidative damage in cells .
Comparison with Similar Compounds
Isosophoranone is similar to other isoflavonoids such as genistein and daidzein. it is unique in its specific structure and biological activities. Similar compounds include:
Genistein: Known for its estrogenic activity and potential anticancer properties.
Daidzein: Another isoflavonoid with antioxidant and anti-inflammatory effects.
Secundifloran: Exhibits cytotoxic activity similar to this compound.
Properties
CAS No. |
64280-18-8 |
|---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-21(28)12-22-23(24(17)29)25(30)19(13-32-22)16-10-11-20(27)18(26(16)31-5)9-7-15(3)4/h6-7,10-12,19,27-29H,8-9,13H2,1-5H3 |
InChI Key |
ARNVYCOTFWJTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)




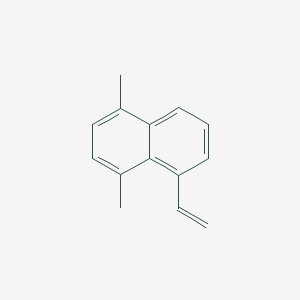
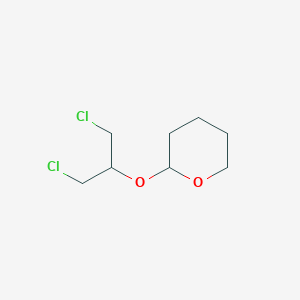
![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
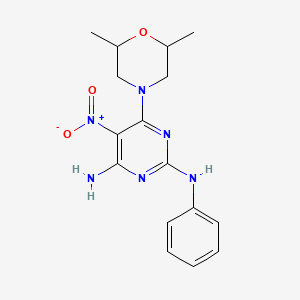
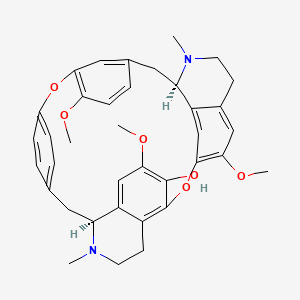
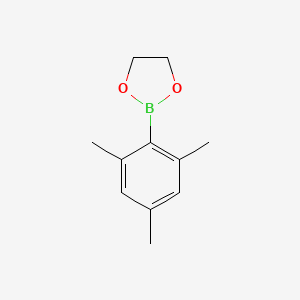
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
